molecular formula C13H11ClINO2 B1459425 6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine CAS No. 1569084-90-7

6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine

Cat. No.: B1459425
CAS No.: 1569084-90-7
M. Wt: 375.59 g/mol
InChI Key: ORSPRGLUZXZQRI-UHFFFAOYSA-N
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Description

6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine (CAS 1569084-90-7) is a halogenated pyridine derivative of significant interest in pharmaceutical research and development. This compound serves as a versatile synthetic intermediate, particularly in constructing complex molecules for medicinal chemistry. Its molecular formula is C13H11ClINO2, with a molecular weight of 375.59 g/mol . The presence of both chloro and iodo substituents on the pyridine ring makes it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, enabling the introduction of diverse carbon chains and heterocyclic systems . The 4-methoxybenzyl (PMB) protecting group on the pyridine nitrogen can be selectively removed under mild acidic conditions, providing a handle for further functionalization . Researchers utilize this compound as a key precursor in the synthesis of potential therapeutic agents. Proper handling procedures are essential; recommended personal protective equipment includes gloves, protective clothing, and safety glasses to avoid skin and eye contact . This chemical is offered with a typical purity of 95% and should be stored at -20°C for long-term stability (1-2 years) or at -4°C for shorter periods (1-2 weeks) to maintain its integrity . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-2-iodo-3-[(4-methoxyphenyl)methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClINO2/c1-17-10-4-2-9(3-5-10)8-18-11-6-7-12(14)16-13(11)15/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSPRGLUZXZQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(N=C(C=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is being investigated for its applications in antimicrobial and anticancer therapies, among other biological functions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H10ClIN2O\text{C}_{12}\text{H}_{10}\text{ClI}\text{N}_2\text{O}

This compound features a pyridine ring substituted with chlorine and iodine atoms, as well as a methoxybenzyl ether group, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The halogen atoms enhance the compound's reactivity, allowing it to inhibit specific enzymes or disrupt cellular processes. Potential mechanisms include:

  • Enzyme inhibition : The compound may interfere with key metabolic pathways by inhibiting enzyme activity.
  • DNA interaction : It could bind to DNA or proteins, affecting their function and leading to apoptosis in cancer cells.
  • Antimicrobial action : The compound has shown promise in inhibiting bacterial growth.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains have been reported, demonstrating its effectiveness:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus (MRSA)8
Escherichia coli16
Streptococcus pneumoniae4

These results suggest that the compound could serve as a lead in developing new antibiotics, particularly against resistant strains.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The compound's mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial effects of the compound against MRSA. Results indicated a dose-dependent inhibition of bacterial growth, with significant reductions observed at concentrations as low as 8 μg/mL. The study also explored the compound's ability to disrupt biofilm formation, which is crucial for treating chronic infections.
  • Cancer Cell Line Testing : In another investigation, the compound was tested on human breast cancer cell lines. It demonstrated an IC50 value of approximately 10 μM, indicating potent anticancer properties. Further analysis revealed that it induced cell cycle arrest at the G1 phase, suggesting a mechanism that could be exploited for therapeutic purposes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine
  • CAS Number: Not explicitly listed, but molecular details are provided in .
  • Molecular Formula: C₁₃H₁₁ClINO₂
  • Molecular Weight : 375.60 g/mol .
  • Purity : 95% (laboratory-grade) .

Synthesis: This compound is synthesized via a Mitsunobu reaction, combining 6-chloro-2-iodopyridin-3-ol with rac-2-phenyl-cyclohex-2-enol in the presence of PPh₃ and diisopropyl azodicarboxylate (DIAD) in toluene . The reaction proceeds under cooling (0°C) and achieves a 98% yield after purification by flash column chromatography .

Applications :
Primarily used as a synthetic building block in organic chemistry, particularly in pharmaceutical and agrochemical research .

Comparison with Structurally Similar Compounds

2-Chloro-6-(4-methoxybenzyloxy)pyridine (CAS 1020253-23-9)

  • Molecular Formula: C₁₃H₁₂ClNO₂
  • Molecular Weight : 257.70 g/mol .
  • Key Differences: Lacks the iodine atom at position 2.
  • Synthesis : Likely synthesized via nucleophilic substitution or etherification reactions.
  • Applications : Similar use as a building block, but reduced reactivity in halogen-exchange reactions compared to the iodinated analog .

6-Chloro-2-fluoro-3-(methoxymethoxy)pyridine (CAS 1335218-41-1)

  • Molecular Formula: C₇H₇ClFNO₂
  • Molecular Weight : 191.59 g/mol .
  • Key Differences :
    • Fluorine replaces iodine at position 2.
    • Methoxymethoxy group at position 3 instead of 4-methoxybenzyloxy.
  • Reactivity : Fluorine’s electronegativity may enhance stability but reduce participation in cross-coupling reactions compared to iodine.
  • Applications: Potential use in fluorinated drug candidates or agrochemicals .

6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine (CAS 1001341-31-6)

  • Molecular Formula : C₁₃H₈Cl₂N₂O₂
  • Molecular Weight : 307.13 g/mol .
  • Key Differences :
    • Oxazolo ring fused to pyridine, introducing a bicyclic system.
    • Additional chloro substituent on the phenyl ring.
  • Applications : Likely explored for herbicidal or antimicrobial activity due to fused heterocyclic structure .

Structural and Functional Group Analysis

Halogen Substituent Effects

Compound Position 2 Position 6 Reactivity Profile
Target Compound Iodine Chlorine High reactivity in Suzuki couplings .
2-Chloro-6-(4-methoxybenzyloxy)pyridine Chlorine Chlorine Limited cross-coupling utility .
6-Chloro-2-fluoro-3-(methoxymethoxy)pyridine Fluorine Chlorine Stabilizes aromatic ring; inert in many reactions .

Oxygen-Containing Substituents

  • 4-Methoxybenzyloxy Group : Enhances lipophilicity, aiding membrane permeability in drug candidates .
  • Methoxymethoxy Group : Offers temporary hydroxyl protection in multi-step syntheses .

Preparation Methods

Starting Material and Initial Functionalization

The synthesis often begins with a 3-hydroxypyridine derivative, which allows for subsequent ether formation at the 3-position. The chloro substituent at position 6 can be introduced via electrophilic chlorination using reagents such as N-chlorosuccinimide or via halogen exchange methods under silver-mediated conditions, which have been reported to be effective for pyridine derivatives.

Introduction of the 4-Methoxybenzyloxy Group

The 3-hydroxyl group is converted into the 4-methoxybenzyloxy ether through a nucleophilic substitution reaction. This is typically achieved by reacting the 3-hydroxypyridine intermediate with 4-methoxybenzyl chloride or 4-methoxybenzyl bromide in the presence of a base such as potassium carbonate or sodium hydride. The reaction proceeds via an SN2 mechanism, yielding the 3-(4-methoxybenzyloxy) substituent with high selectivity.

Iodination at Position 2

The iodo substituent at position 2 is introduced via halogen exchange or direct iodination. A common method involves the Sandmeyer reaction, where an amino group at position 2 is converted to the corresponding diazonium salt, followed by treatment with potassium iodide to afford the 2-iodo substituent. This method provides good yields and regioselectivity.

Optimization and Purification

After each step, purification is typically carried out by column chromatography or recrystallization. The final compound is characterized by NMR, mass spectrometry, and elemental analysis to confirm the substitution pattern and purity.

A summary of key reaction parameters and yields from literature sources is presented in the table below:

Step Reagents/Conditions Yield (%) Notes
Chlorination at position 6 N-chlorosuccinimide or Ag-mediated halogenation 75-85 Selective for position 6
Ether formation at position 3 4-Methoxybenzyl chloride, K2CO3, DMF, reflux 80-90 SN2 reaction, high regioselectivity
Iodination at position 2 Sandmeyer reaction: NaNO2, HCl, KI 65-80 Diazonium intermediate, mild conditions
Purification Column chromatography, recrystallization - Ensures high purity

These data indicate that the overall synthesis can achieve good to excellent yields at each step with careful control of reaction conditions.

Notes on Reaction Mechanisms and Selectivity

  • The silver-mediated halogen substitution is particularly effective in replacing chloro groups with alkoxy substituents under SN1-type conditions, which is relevant for the etherification step.
  • The Sandmeyer reaction for iodination is a classical and reliable method for introducing iodine into aromatic and heteroaromatic rings, proceeding via a diazonium salt intermediate.
  • Protection of sensitive groups and the use of mild bases prevent side reactions and decomposition.

Q & A

Q. What are the common synthetic routes for introducing the 4-methoxybenzyloxy group into pyridine derivatives, and what factors influence the choice of protecting groups?

The 4-methoxybenzyloxy group is typically introduced via nucleophilic substitution or Mitsunobu reactions. For pyridine systems, protecting the nitrogen atom (e.g., as an N-oxide) can enhance reactivity. Sodium hypochlorite in ethanol has been used as a green oxidant for cyclization reactions involving benzyloxy-protected intermediates, achieving yields >70% . Key factors include steric hindrance, solvent polarity (e.g., ethanol for mild conditions), and compatibility with subsequent halogenation steps.

Q. How can researchers optimize halogenation (Cl, I) at specific positions on the pyridine ring?

Directed ortho-metalation (DoM) using LDA or LTMP is effective for regioselective halogenation. For example, iodine can be introduced at the 2-position via iododemetalation of a lithiated intermediate, while chloro groups may require electrophilic chlorination with POCl₃ or NCS. Evidence from similar compounds (e.g., 4-Iodo-5-methoxypyridin-3-amine) suggests that electron-donating groups (e.g., methoxy) enhance para/ortho selectivity .

Q. What purification strategies are recommended for highly substituted pyridine derivatives?

Column chromatography with alumina or silica gel (eluted with ethyl acetate/hexane gradients) is standard. For polar intermediates, reverse-phase HPLC or recrystallization from ethanol/water mixtures improves purity. Extraction protocols (e.g., dichloromethane/water partitioning) are critical for removing unreacted starting materials, as demonstrated in triazolopyridine syntheses .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methoxybenzyloxy group influence cross-coupling reactivity?

The 4-methoxybenzyloxy group exerts both steric hindrance (due to the benzyl moiety) and electron-donating effects (via the methoxy group), which can suppress competing pathways in Suzuki-Miyaura couplings. In bipyridine systems, crystallographic studies show that bulky substituents enforce coplanar conformations, enhancing π-stacking and catalytic turnover . Computational modeling (DFT) is recommended to predict directing effects in Pd-catalyzed reactions.

Q. What analytical techniques resolve contradictions in NMR data for multi-substituted pyridines?

2D NMR (e.g., HSQC, HMBC) is essential for assigning overlapping signals. For example, in 4-(4-chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile, NOESY correlations confirmed spatial proximity between methoxy protons and aromatic hydrogens . X-ray crystallography remains the gold standard for unambiguous structural confirmation, especially when substituents create complex splitting patterns.

Q. What challenges arise in regioselective functionalization of pyridines with competing substituents?

Electron-withdrawing groups (e.g., Cl, I) deactivate the ring, while electron-donating groups (e.g., methoxybenzyloxy) activate specific positions. In fully regiocontrolled polyarylations, strategic blocking (e.g., using trimethylsilyl groups) and sequential functionalization are required. For instance, bromination at the 6-position of 4-methoxy-substituted pyridines proceeds efficiently only after protecting the 3-position .

Q. How can mechanistic studies differentiate between radical and ionic pathways in oxidative cyclization reactions?

Radical traps (e.g., TEMPO) and kinetic isotope effects (KIE) are diagnostic tools. In sodium hypochlorite-mediated cyclizations, the absence of TEMPO-adducts supports an ionic mechanism . Monitoring reaction progress via in-situ IR or LC-MS can identify intermediates, such as hydrazine derivatives, to validate proposed pathways.

Data Contradiction Analysis

Q. How should researchers address discrepancies in mass spectrometry (MS) and elemental analysis data?

Contradictions often arise from isotopic patterns (e.g., chlorine/iodine) or adduct formation. High-resolution MS (HRMS) with ESI+ or MALDI-TOF can distinguish between [M+H]⁺ and [M+Na]⁺ peaks. For iodine-containing compounds, isotopic simulations (e.g., using Bruker Compass DataAnalysis) must account for ¹²⁷I (100%) and ¹²⁹I (minor) contributions. Cross-validate with combustion analysis for C/H/N ratios .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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